![molecular formula C19H18ClN3O2 B2487261 4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 310456-09-8](/img/structure/B2487261.png)
4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Description
Synthesis Analysis
The synthesis involves the condensation of aldehyde and amine components to form Schiff base ligands. For instance, similar compounds have been prepared by condensing 2-hydroxybenzaldehydes with 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ones in ethanol or acetic acid under reflux conditions, resulting in compounds with well-defined crystal structures (Naganagowda & Petsom, 2012).
Molecular Structure Analysis
The molecular structure is characterized using techniques such as FT-IR, NMR, and X-ray crystallography. These analyses reveal the tautomeric equilibria between phenol-imine and keto-amine forms, as well as the precise geometric parameters of the crystals, showcasing the molecules' crystallization in specific space groups with determined cell parameters (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are highlighted by their ability to form coordination compounds with metals. For instance, a zinc complex has been synthesized using one of the Schiff bases, illustrating the ligand's ability to coordinate with metals through nitrogen and oxygen atoms, providing insights into its potential applications in coordination chemistry (Antunes et al., 2020).
Scientific Research Applications
Synthesis and Characterization
The compound has been a subject of various synthesis and spectroscopic studies. Hayvalı et al. (2010) conducted spectroscopic, spectrophotometric, and crystallographic investigations on similar Schiff base ligands, highlighting their tautomeric equilibria and crystal structures, showing a significant interest in their molecular composition and structural properties Hayvalı, Unver, & Svoboda, 2010.
Vibrational Properties and DFT Calculations
Antunes et al. (2020) delved into the vibrational properties of a zinc complex with a related Schiff base, using infrared and Raman spectroscopy combined with Density Functional Theory (DFT) methods, reflecting the interest in understanding the microscopic properties and potential applications of such compounds Antunes et al., 2020. This study was complemented by their earlier work in 2012, which provided a detailed insight into the vibrational spectra and DFT calculations of the vibrational modes of a similar Schiff base, indicating the compound's relevance in various scientific and technological applications Antunes et al., 2012.
Crystal Structure and Antimicrobial Activities
The crystal structure and antimicrobial activities of antipyrine derivatives, including compounds structurally similar to the queried chemical, have been a focus, as demonstrated by the work of Zhang (2011), which emphasizes the structural determination and potential biological applications of such compounds Zhang, 2011.
properties
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-11-4-6-15(8-12(11)2)23-19(25)16(13(3)22-23)10-21-17-9-14(20)5-7-18(17)24/h4-10,22,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGHYDBUPZQJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C=CC(=C3)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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